molecular formula C18H18N2O3 B2505878 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one CAS No. 335222-91-8

7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one

Cat. No.: B2505878
CAS No.: 335222-91-8
M. Wt: 310.353
InChI Key: TVKCXCPWUFLTHY-UHFFFAOYSA-N
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Description

7-Methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one (CAS 335222-91-8) is a quinolin-2(1H)-one derivative of high interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C18H18N2O3 and a molecular weight of 310.3 g/mol . Quinolin-2(1H)-one is a privileged scaffold in anticancer agent development. Structurally related compounds have demonstrated potent antiproliferative activity by inducing apoptosis in cancer cells and causing cell cycle arrest, particularly at the G2/M phase . Research on analogous molecules indicates that the biological activity is often mediated through the modulation of key apoptotic proteins, including downregulation of Bcl-2 and upregulation of p53 and Bax . The specific substitution pattern of this compound, including the 7-methoxy group and the (4-methoxyphenyl)aminomethyl side chain at the 3-position, is designed to explore structure-activity relationships and optimize interactions with biological targets. This product is intended for research purposes as a key intermediate or a reference standard in the synthesis and biological evaluation of novel therapeutic agents. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methoxy-3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-15-7-4-14(5-8-15)19-11-13-9-12-3-6-16(23-2)10-17(12)20-18(13)21/h3-10,19H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKCXCPWUFLTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound (also referred to as C18H18N2O3) features a quinoline core substituted with methoxy and amino groups. The presence of these functional groups is believed to play a significant role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that derivatives of quinoline compounds can inhibit cell growth in various cancer cell lines.
  • Apoptosis Induction : The compound may trigger apoptotic pathways, leading to cancer cell death.
  • Enzyme Inhibition : It has potential as an inhibitor of specific enzymes involved in cancer progression.

The mechanisms by which this compound exerts its effects include:

  • Cell Cycle Arrest : Flow cytometry analyses have demonstrated that treatment with this compound can lead to cell cycle arrest at the G2/M phase, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to apoptosis.
  • Caspase Activation : It appears to activate caspases, which are crucial for the execution phase of apoptosis.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various quinoline derivatives against human leukemia cell lines. The most active derivatives showed significant inhibition with GI50 values in the nanomolar range, comparable to established chemotherapeutic agents like combretastatin A-4 .

CompoundCell LineGI50 (nM)Mechanism
This compoundJurkat (leukemia)<100Apoptosis induction
Combretastatin A-4Jurkat (leukemia)<100Microtubule disruption

Apoptosis Studies

In another investigation, treatment with this compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift suggests a strong potential for this compound in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to target proteins involved in cancer pathways. These studies indicated favorable interactions with proteins such as caspase-9 and p53, suggesting that the compound may enhance apoptotic signaling pathways .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one typically involves multi-step organic reactions that introduce the methoxy and amino groups onto the quinoline scaffold. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. In a study evaluating various synthesized quinoline derivatives, compounds similar to this compound demonstrated promising antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of functional groups such as methoxy enhances their efficacy .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (µg/mL)
7-Methoxy CompoundMycobacterium smegmatis6.25
7-Methoxy CompoundPseudomonas aeruginosa12.5

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. Studies have shown that compounds containing similar structural features exhibit cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The MTT assay results indicated that certain derivatives displayed comparable or superior activity to established chemotherapeutics like Doxorubicin .

Table 2: Anticancer Activity against MCF-7 Cell Line

CompoundIC50 (µM)Comparison with Doxorubicin
7-Methoxy Compound10Higher efficacy
Doxorubicin15Reference

Case Studies

  • Antimicrobial Screening : A study synthesized several quinoline derivatives, including the target compound, and assessed their antimicrobial properties using the well diffusion method. The results indicated that compounds with electron-donating groups showed enhanced activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assay : Another investigation focused on the anticancer properties of quinoline derivatives, where the target compound was evaluated for its effects on MCF-7 cells. The study found that modifications at specific positions on the quinoline ring significantly influenced cytotoxicity, with some compounds achieving IC50 values lower than those of conventional therapies .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 7-Methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinolin-4(1H)-one (): This compound shares the 7-methoxy substitution but differs in the quinolinone ring oxygenation (4(1H)-one vs. 2(1H)-one). The trifluoromethoxy group introduces strong electron-withdrawing effects, contrasting with the target compound’s electron-donating 4-methoxyphenyl group. Such differences may alter receptor binding or metabolic stability .
  • CTR-21 [(E)-8-Methoxy-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)quinolin-2(1H)-one] (): The chalcone moiety (3-oxoprop-1-enyl) at position 3 and the 8-methoxy group distinguish CTR-21.

Functional Group Variations

  • 3-(Anilinomethyl)-7-methoxyquinolin-2(1H)-one (CAS 947018-31-7) (): Structurally similar but lacks the 4-methoxy group on the aniline substituent. The absence of this group may reduce lipophilicity and hydrogen-bonding capacity, impacting solubility and target engagement .
  • 4-Hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenylquinolin-2(1H)-one derivatives (): These derivatives feature hydroxyl and aminoethyl groups at position 3, offering polar interactions distinct from the target compound’s aminomethyl-aryl linkage. Such differences could influence anticancer activity profiles .

Structural and Pharmacokinetic Implications

  • Lipophilicity : The dual methoxy groups in the target compound may enhance membrane permeability compared to analogs with fewer methoxy substitutions (e.g., CAS 947018-31-7) .
  • Metabolic Stability : Chalcone derivatives () may face rapid clearance due to their conjugated systems, whereas the target compound’s stable aryl-amine linkage could offer prolonged half-life .

Q & A

Q. What are the common synthetic routes for 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step pathways, including:

  • Allylation and cyclization of methoxy-substituted precursors, as seen in Ni-catalyzed reductive cross-coupling reactions for structurally related quinolinones .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction yields, while temperature control (60–100°C) prevents side reactions .
  • Catalyst selection : Transition-metal catalysts (e.g., Ni or Pd) improve regioselectivity in cross-coupling steps, critical for introducing the (4-methoxyphenyl)amino group .

Q. How is the compound characterized using spectroscopic methods like NMR and IR?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Methoxy protons at δ 3.8–4.0 ppm (singlet, integrating for two OCH3 groups).
    • Quinolinone NH proton at δ 11.5–12.0 ppm (broad singlet) .
  • IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O of quinolinone) and ~1250 cm⁻¹ (C-O of methoxy groups) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve data contradictions in spectroscopic analysis, such as overlapping signals in NMR?

Methodological Answer:

  • 2D NMR techniques (e.g., COSY, HSQC): Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings. For example, HSQC can distinguish methoxy groups attached to aromatic vs. aliphatic carbons .
  • Variable-temperature NMR : Reduces signal broadening caused by slow rotation of the (4-methoxyphenyl)amino group .
  • X-ray crystallography : Provides definitive structural confirmation, as demonstrated for related quinolinones with similar substitution patterns .

Q. How does the substitution pattern influence biological activity compared to analogs?

Methodological Answer:

  • Comparative SAR studies : The 3-{[(4-methoxyphenyl)amino]methyl} group enhances lipophilicity, improving membrane permeability compared to simpler methyl or phenyl analogs .
  • Methoxy positioning : The 7-methoxy group increases metabolic stability compared to 6-methoxy derivatives, as shown in cytochrome P450 inhibition assays .
  • Biological assays : In vitro testing against cancer cell lines (e.g., MCF-7) reveals IC50 values 2–3× lower than non-methoxy analogs, likely due to enhanced DNA intercalation .

Q. What advanced purification techniques ensure high purity for biological testing?

Methodological Answer:

  • Recrystallization : Use DMF/ethanol mixtures to remove polar impurities while retaining the quinolinone core .
  • Prep-HPLC : Achieves >98% purity for in vivo studies, with mobile phases optimized to prevent degradation (e.g., acetonitrile/0.1% formic acid) .
  • Demethylation control : BBr3 in CH2Cl2 selectively removes methyl groups without altering the quinolinone ring, critical for generating bioactive metabolites .

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